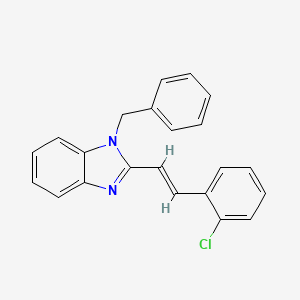

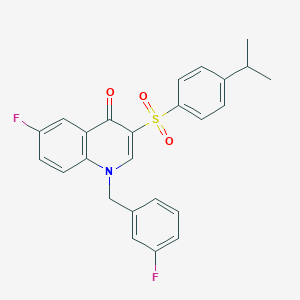

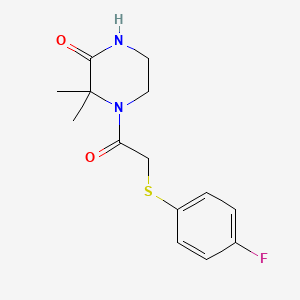

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Herbicidal Activities

The synthesis of sulfonyl-3,5-diamino-1H-pyrazole-4-nitriles, which includes compounds structurally related to (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile, has been reported. These compounds have shown excellent herbicidal activities, suggesting potential applications in agriculture (Zhao Wei, 2001).

Synthesis of Pyrazoles and Pyridines

In a study focused on creating 3,3-diphenyl-3H-pyrazoles, vinyl sulfones, including those structurally similar to the chemical , reacted with diphenyldiazomethane, leading to the formation of various pyrazolines and pyrazoles. This illustrates the compound's utility in synthesizing diverse heterocyclic compounds, which are crucial in pharmaceutical research (Vasin et al., 2015).

Gewald Reaction Catalysis

The Gewald reaction, a method to synthesize substituted thiophenes, was catalyzed using a compound that includes a 4-methylpiperazine group, akin to the molecule of interest. This highlights its potential as a catalyst in organic synthesis, contributing to the creation of various organic compounds (Lichao Ma et al., 2012).

Anti-Fungal Properties

A study on amino alcohols derived from similar acrylonitriles revealed significant anti-fungal properties, particularly against Cryptococcus neoformans. This suggests that compounds like (E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile could have potential as anti-fungal agents (Baker et al., 2022).

Cancer Metastasis Inhibition

Analogues of sulfonylacrylonitriles have shown promise in inhibiting the spread of intra-abdominal cancers, such as ovarian and pancreatic cancer. These findings highlight the potential of sulfonylacrylonitriles in cancer treatment (Shen et al., 2015).

Photovoltaic Applications

Compounds containing acrylonitrile groups have been used as photosensitizers in dye-sensitized solar cells (DSSCs). Their ability to improve light harvesting efficiency suggests applications in renewable energy technologies (Ryu et al., 2009).

Propriétés

IUPAC Name |

(E)-2-(3,4-dimethylphenyl)sulfonyl-3-(4-methylpiperazin-1-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-13-4-5-15(10-14(13)2)22(20,21)16(11-17)12-19-8-6-18(3)7-9-19/h4-5,10,12H,6-9H2,1-3H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNNCKNBOUXIEL-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C)/C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-((3,4-dimethylphenyl)sulfonyl)-3-(4-methylpiperazin-1-yl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B2476774.png)

![N-ethyl-1-{[5-(4-methoxybenzoyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2476777.png)

![5-Bromo-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2476780.png)